molecular formula C8H7NO4 B14849612 5-Acetyl-4-hydroxynicotinic acid

5-Acetyl-4-hydroxynicotinic acid

Cat. No.: B14849612
M. Wt: 181.15 g/mol
InChI Key: KMXYDCRIOXMNAH-UHFFFAOYSA-N
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Description

5-Acetyl-4-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an acetyl group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-hydroxynicotinic acid typically involves the acetylation of 4-hydroxynicotinic acid. One common method is the reaction of 4-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4-hydroxynicotinic acid undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: Formation of 5-acetyl-4-ketonicotinic acid.

    Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxynicotinic acid.

    Substitution: Formation of 5-acetyl-4-halonicotinic acid derivatives.

Scientific Research Applications

5-Acetyl-4-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-4-hydroxynicotinic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The acetyl and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate metabolic pathways by influencing the activity of key enzymes involved in these processes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxynicotinic acid: Lacks the acetyl group at the 5-position.

    5-Hydroxynicotinic acid: Lacks the acetyl group and has the hydroxyl group at the 5-position instead of the 4-position.

    6-Hydroxynicotinic acid: Has the hydroxyl group at the 6-position.

Uniqueness

5-Acetyl-4-hydroxynicotinic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

5-acetyl-4-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7NO4/c1-4(10)5-2-9-3-6(7(5)11)8(12)13/h2-3H,1H3,(H,9,11)(H,12,13)

InChI Key

KMXYDCRIOXMNAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C(C1=O)C(=O)O

Origin of Product

United States

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